molecular formula C26H22N2O6S B2665183 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide CAS No. 902278-42-6

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2665183
CAS No.: 902278-42-6
M. Wt: 490.53
InChI Key: SWCHOLUSLSRONE-UHFFFAOYSA-N
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Description

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide is a synthetic quinoline derivative offered for research purposes. This compound features a complex structure integrating a dioxoloquinolinone core, a tosyl (p-toluenesulfonyl) group, and a p-tolylacetamide moiety. Such a structure is of significant interest in medicinal chemistry, as related quinoline and fused heterocyclic compounds are frequently investigated for their potential to modulate various biological targets . For instance, recent studies on novel thiazole-fused quinazolinones have demonstrated their evaluation as kinase inhibitors and cytotoxic agents against a panel of human tumor cell lines . Similarly, other heteroaryl derivatives have been studied for their antimicrobial properties . Researchers may explore this compound as a candidate in high-throughput screening assays or as a starting point for structure-activity relationship (SAR) studies in oncology, infectious disease, or other therapeutic areas. Its mechanism of action would be specific to the biological target under investigation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-16-3-7-18(8-4-16)27-25(29)14-28-13-24(35(31,32)19-9-5-17(2)6-10-19)26(30)20-11-22-23(12-21(20)28)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCHOLUSLSRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the tosyl group. The final step involves the acylation of the amine group with p-tolyl acetic acid.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors.

    Acylation: The final step involves the acylation of the amine group with p-tolyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the tosyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the tosyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide has been explored in several studies:

  • Anticancer Activity :
    • Compounds with similar quinoline structures have demonstrated significant anticancer properties. For instance, derivatives of quinolone have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies indicate that the compound may interact with cellular targets leading to cell cycle arrest and apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties :
    • The quinoline scaffold is known for its antibacterial and antifungal activities. The presence of the tosyl group may enhance the compound's ability to penetrate microbial membranes, potentially increasing its effectiveness against resistant strains of bacteria .
  • Enzyme Inhibition :
    • The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors. For example, it could act as an inhibitor of DNA topoisomerases or other critical enzymes involved in DNA replication and repair processes, which are vital targets in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This is often achieved through methods such as Skraup synthesis.
  • Introduction of the Dioxolo Group : Cyclization reactions are employed to incorporate the dioxolo structure.
  • Tosylation and Acetamide Formation : Tosyl chloride is used to modify the quinoline derivative, followed by reaction with p-tolylamine to form the final acetamide product under controlled conditions .

Case Studies

Several studies have highlighted the applications and effects of compounds structurally related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines with IC50 values around 1.2 µM. Induced G2/M phase arrest and apoptosis through caspase activation.
Antimicrobial PropertiesSuggested enhanced activity against resistant bacterial strains due to structural modifications that improve membrane penetration.
Synthesis TechniquesDetailed synthetic routes highlighting efficiency in producing high yields through optimized reaction conditions.

Mechanism of Action

The mechanism of action of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The tosyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with compounds sharing structural motifs such as fused heterocyclic cores, acetamide side chains, or sulfonyl/ketone substituents:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral/Functional Data
Target Compound [1,3]dioxolo[4,5-g]quinolin 7-Tosyl, 8-oxo, N-(p-tolyl)acetamide C₂₅H₂₃N₂O₆S* ~503.5 (calculated) N/A (not provided in evidence)
11c () [1,3]dioxolo[4,5-g]quinolin 6-Oxo, pyridin-3-yl acetamide, bromine at Q-9’H C₁₆H₁₃BrN₃O₂ 358.0187 ¹H-NMR: δ 12.39 (s, NH), 8.42 (dd, pyridine-H); HRMS: [M+H]⁺ = 358.0187
2b () Pyrrolo[3,4-c]pyridine 4-Methyl, 1,3,6-trioxo, N-(p-tolyl)acetamide C₂₃H₂₃N₃O₄ 429.45 ¹H NMR: δ 2.20–2.53 (3×CH₃), 12.50 (br s, NH); suggests strong H-bonding/tautomerism
Quinazoline Derivative () [1,3]dioxolo[4,5-g]quinazoline 7-Oxadiazole ethyl, N-(2,3-dimethylphenyl) C₂₄H₂₃N₅O₆ 477.477 High molecular weight; ChemSpider ID: 25981138; oxadiazole enhances π-π stacking
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide () Quinoline 8-Oxy, N-methyl-N-phenyl acetamide C₁₉H₁₈N₂O₂ 306.36 Crystallographic data confirms planar acetamide-quinoline alignment

*Assumed based on structural analysis.

Key Comparative Insights

Core Structure Variations
  • Dioxoloquinoline vs. Pyrrolopyridine/Quinazoline: The target compound’s dioxoloquinoline core () provides rigidity and electron-rich aromaticity, whereas pyrrolopyridine () introduces trioxo groups that enhance electrophilicity. Quinazoline derivatives () exhibit expanded π-systems, favoring DNA intercalation or enzyme inhibition .
Substituent Effects
  • Tosyl vs. Oxo/Pyridinyl Groups :
    • The 7-tosyl group in the target compound likely improves metabolic stability compared to the 6-oxo group in 11c (). The pyridinyl acetamide in 11c may enhance water solubility but reduce lipophilicity .
  • Acetamide Side Chains :
    • N-(p-tolyl)acetamide (target and 2b ) increases lipophilicity, favoring membrane penetration. In contrast, N-(2,3-dimethylphenyl) () and N-methyl-N-phenyl () groups alter steric and electronic profiles, impacting target binding .
Spectral and Functional Data
  • NH Chemical Shifts :
    • Broad NH signals in 2b (δ 12.50) suggest strong hydrogen bonding, a feature the target compound may share due to its acetamide NH. Sharp NH peaks in 11c (δ 12.39) indicate distinct electronic environments .
  • Molecular Weight and Bioactivity :
    • The target’s higher molecular weight (~503.5) compared to 11c (358.02) and 2b (429.45) may reduce bioavailability but improve target affinity through enhanced van der Waals interactions .

Biological Activity

The compound 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide is a synthetic derivative that belongs to the class of quinoline-based compounds. Quinoline derivatives have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by various substitutions to introduce functional groups. The synthesis pathway is crucial as it influences the biological activity of the final product.

Antiproliferative Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several quinoline analogues for their growth-inhibitory potency in MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines. The results indicated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM to 25 µM .

Table 1: Cell Viability Results from MTS Assays

CompoundMDA-MB-231 (10 µM)PC-3 (15 µM)MRC-5 (15 µM)
3a<47%56%>82%
3b<30%28%>82%
4e<40%37%>82%

The GI50 values for selected compounds were also determined, indicating the concentration required to inhibit cell growth by 50%. For example, compound 3b exhibited a GI50 of 28 µM against PC-3 cells, demonstrating its strong cytotoxic potential .

The mechanism through which these compounds exert their antiproliferative effects may involve the inhibition of heat shock protein 90 (Hsp90), a crucial chaperone protein involved in the stabilization and function of various oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), thereby disrupting cell cycle progression and promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells treated with various quinoline derivatives, significant reductions in cell viability were observed, particularly with compounds exhibiting specific substitutions at the 2-position .
  • Prostate Cancer Model : The antiproliferative effects were further confirmed in PC-3 cells, where compounds like 3b showed enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsYield
AcylationAcetyl chloride, Na₂CO₃, CH₂Cl₂, RT58%
PurificationTLC (MeOH/CH₂Cl₂), recrystallization95% purity

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–169 ppm) .
  • FTIR : Confirm amide C=O stretches (~1680 cm⁻¹) and quinoline ring vibrations .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 347) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., C–H···O interactions at 3.47 Å) .

Q. Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
Ar-H (quinoline)7.39–7.69Aromatic protons
Amide C=O168.6Carbonyl carbon

Advanced: How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps .
  • Data-Driven Design : Apply machine learning to extract patterns from reaction databases (e.g., PubChem) to prioritize solvent/base combinations .

Advanced: How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR with X-ray data (e.g., dihedral angles in quinoline fragments <1° deviation confirm planarity) .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals.
  • Dynamic NMR : Resolve conformational exchanges (e.g., amide rotamers) by variable-temperature experiments.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear gloves, goggles, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS guidelines similar to 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .
  • Ventilation : Use fume hoods during synthesis to avoid vapor exposure.

Advanced: How can crystallization studies inform intermolecular interactions?

Methodological Answer:

  • Crystal Packing Analysis : Identify Cl···Cl halogen bonds (3.47 Å) and π-π stacking (3.57 Å centroid separation) using X-ray diffraction .
  • Hydrogen Bond Networks : Map C–H···O interactions (e.g., C6–H6···O2) to predict solubility and stability .

Q. Table 3: Crystallographic Data

Interaction TypeDistance (Å)
Cl···Cl3.4675
π-π Stacking3.5715

Basic: What analytical standards ensure purity assessment?

Methodological Answer:

  • Chromatographic Methods : Use HPLC with a C18 column (MeCN/H₂O mobile phase) and compare retention times to certified standards .
  • Melting Point : Confirm purity via sharp melting range (e.g., >300°C for related acetamides) .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC at each stage to identify side products.
  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1:1.2 substrate:acetyl chloride) to drive reactions to completion .
  • Catalysis : Explore Pd-mediated coupling for challenging C–N bond formations .

Basic: How is toxicity data extrapolated for novel acetamide derivatives?

Methodological Answer:

  • In Silico Prediction : Use tools like ProTox-II to model acute toxicity based on structural analogs (e.g., 5-ethyl-8-oxo-quinoline derivatives) .
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assays) in HepG2 cells .

Advanced: How does the tosyl group influence reactivity in this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : The tosyl group activates the quinoline ring for nucleophilic substitution by stabilizing transition states via resonance .
  • Leaving Group Potential : Tosylate (OTs) facilitates displacement reactions in polar aprotic solvents (e.g., DMF) .

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